molecular formula C18H20N4O2 B2854774 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea CAS No. 941951-76-4

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea

Cat. No.: B2854774
CAS No.: 941951-76-4
M. Wt: 324.384
InChI Key: IEKGOVWTHLFRMR-UHFFFAOYSA-N
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Description

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea is a synthetic organic compound. Its structure combines an indole moiety with a methoxyethyl substitution and a pyridinylmethyl urea group. Compounds with such structures often find applications in various fields including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea typically involves multi-step reactions starting from basic organic substrates. A common route starts with the alkylation of indole derivatives with a suitable 2-methoxyethyl halide. The resulting intermediate is then reacted with pyridin-2-ylmethyl isocyanate under controlled conditions to form the final urea derivative.

Industrial Production Methods: : For industrial production, the process is optimized for scale. Reaction conditions are carefully controlled for temperature, pressure, and time to maximize yield and purity while minimizing by-products. This might involve the use of catalysts and continuous flow systems to maintain efficiency.

Chemical Reactions Analysis

Types of Reactions: : 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea undergoes several types of chemical reactions, including:

  • Oxidation: : Typically using oxidizing agents like hydrogen peroxide or peracids.

  • Reduction: : Employing reducing agents such as sodium borohydride or lithium aluminium hydride.

  • Substitution: : Particularly nucleophilic substitution reactions where specific groups are replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

  • Oxidation Reagents: : Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

  • Reduction Reagents: : Sodium borohydride, lithium aluminium hydride, or catalytic hydrogenation.

  • Substitution Reagents: : Nucleophiles like amines, thiols, or halides in solvents such as dimethyl sulfoxide or acetonitrile.

Major Products: : Oxidative reactions might yield hydroxylated products. Reductive conditions generally lead to deoxygenated or hydrogenated derivatives. Substitution reactions produce various substituted analogs depending on the nucleophile employed.

Scientific Research Applications

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea is significant in various research areas:

  • Chemistry: : It's used as a precursor for more complex synthetic molecules. It serves in studying reaction mechanisms due to its reactive nature.

  • Biology: : In cellular and molecular biology, derivatives of such compounds are investigated for their potential interaction with biomolecules.

  • Medicine: : This compound and its derivatives may possess pharmacological properties, leading to research in drug discovery and development.

  • Industry: : It can be part of formulations or intermediates in chemical manufacturing processes.

Mechanism of Action

The mechanism of action for compounds like 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea often involves:

  • Molecular Targets: : Binding to specific proteins or enzymes. For instance, potential interaction with receptor sites or catalytic sites of enzymes.

  • Pathways Involved: : Affecting signaling pathways or metabolic routes within cells, altering biological activity in the process.

Comparison with Similar Compounds

Comparison: : Similar compounds may include those with slight variations in the substituent groups attached to the indole or pyridinyl moieties. These variations significantly impact their chemical properties and biological activity.

Similar Compounds

  • 1-(1-(2-Methoxyethyl)-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea

  • 1-(1-(2-Methoxyethyl)-1H-indol-3-yl)-3-(pyridin-4-ylmethyl)urea

  • 1-(1-(2-Methoxyethyl)-1H-indol-3-yl)-3-(pyridin-2-ylethyl)urea

Each of these compounds exhibits unique properties making them useful in specific contexts compared to our primary compound. Through these comparisons, scientists can better understand the nuances and develop more effective applications for these compounds.

Properties

IUPAC Name

1-[1-(2-methoxyethyl)indol-3-yl]-3-(pyridin-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-24-11-10-22-13-16(15-7-2-3-8-17(15)22)21-18(23)20-12-14-6-4-5-9-19-14/h2-9,13H,10-12H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKGOVWTHLFRMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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